An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Difluorobenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluorobenzene (CAS Registry No. 372-18-9), also known as m-difluorobenzene, is a significant organofluorine compound utilized as a key intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its unique physicochemical properties, imparted by the presence of two fluorine atoms on the benzene (B151609) ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-difluorobenzene, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications.
Physical Properties
1,3-Difluorobenzene is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1][3] It is a relatively stable and non-polar compound with moderate volatility.[3] A summary of its key physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₄F₂ |
| Molecular Weight | 114.09 g/mol [4][5] |
| Appearance | Clear, colorless to pale yellow liquid[1][2] |
| Odor | Sweet, aromatic[3] |
| Melting Point | -59 °C[1][2] |
| Boiling Point | 82-83 °C[1][5] |
| Density | 1.163 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.438[1][5] |
| Flash Point | 2 °C (35.6 °F)[1][5] |
| Solubility | Insoluble in water; soluble in many common organic solvents.[1][3] |
| Vapor Density | 3.43[6] |
Chemical Properties and Reactivity
The presence of two highly electronegative fluorine atoms at the meta positions significantly influences the electron density distribution within the aromatic ring of 1,3-difluorobenzene, thereby governing its chemical reactivity.[1] This structural feature makes it a versatile intermediate for introducing the difluorophenyl moiety into more complex molecules.[1]
Stability: 1,3-Difluorobenzene is generally stable under normal temperatures and pressures.[2][7] However, decomposition at high temperatures can lead to the release of toxic fluoride (B91410) gas.[1][2] It is incompatible with strong oxidizing agents.[7]
Reactivity: The molecule's reactivity is characteristic of aromatic compounds, allowing for electrophilic substitution reactions.[3] The fluorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, but the positions ortho to both fluorine atoms (position 2) and para to one and ortho to the other (positions 4 and 6) are the most activated for substitution. It can be used in various chemical reactions such as nitration, sulfonation, and acylation.[8]
Synthesis of 1,3-Difluorobenzene
Several synthetic routes to 1,3-difluorobenzene have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.
Experimental Protocol 1: Reductive Dechlorination of 2,4-Difluorochlorobenzene
This method involves the catalytic removal of a chlorine atom from 2,4-difluorochlorobenzene.
Materials:
-
2,4-Difluorochlorobenzene
-
Palladium on activated carbon catalyst (5% Pd/C)
-
Methanol
-
Triethylamine (TDA)
-
Hydrogen gas
-
Sodium carbonate (Na₂CO₃) solution (dilute)
-
Water
Procedure: [1]
-
In a three-necked flask equipped with a condenser, mechanical stirrer, and gas inlet, combine 2,4-difluorochlorobenzene, methanol, triethylamine, and 5% Pd/C catalyst.
-
Heat the mixture to 100 °C with stirring.
-
Introduce hydrogen gas into the reaction mixture.
-
Maintain the reaction at 100 °C for 3 hours, monitoring the reaction progress by a suitable method (e.g., GC).
-
After the reaction is complete, filter the hot mixture to remove the catalyst.
-
Wash the filtrate with water and then with a dilute aqueous solution of sodium carbonate until neutral.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purify the crude product by distillation to obtain 1,3-difluorobenzene (boiling point: 83 °C).
Caption: Synthesis of 1,3-Difluorobenzene via Reductive Dechlorination.
Experimental Protocol 2: Diazotization and Hydro-dediazotization of 2,4-Difluoroaniline (B146603)
This is a classical method for the synthesis of aryl fluorides.
Materials:
-
2,4-Difluoroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Hypophosphorous acid (H₃PO₂)
-
Ice
Procedure: [9]
-
Dissolve 2,4-difluoroaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a beaker, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution with constant stirring, maintaining the temperature below 5 °C. This step forms the diazonium salt.
-
In a separate flask, place a solution of hypophosphorous acid.
-
Slowly add the freshly prepared diazonium salt solution to the hypophosphorous acid with vigorous stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and then with a dilute base solution (e.g., sodium bicarbonate) to remove any acidic impurities.
-
Dry the organic layer over a suitable drying agent and remove the solvent by distillation.
-
Purify the crude 1,3-difluorobenzene by fractional distillation.
Note: Diazonium salts can be explosive when isolated in a dry state. It is crucial to handle them in solution and at low temperatures.[9]
Analytical Characterization
A combination of spectroscopic techniques is typically employed to confirm the identity and purity of 1,3-difluorobenzene.
Experimental Protocol 3: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1,3-difluorobenzene in CDCl₃ typically shows complex multiplets in the aromatic region (approximately δ 6.7-7.3 ppm) due to proton-proton and proton-fluorine couplings.[10]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting due to carbon-fluorine coupling.
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine atoms and is a powerful tool for confirming the structure of fluorinated compounds.
Infrared (IR) Spectroscopy: The IR spectrum of 1,3-difluorobenzene will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the region of 1100-1300 cm⁻¹).
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 1,3-difluorobenzene will show a molecular ion peak (M⁺) at m/z = 114, corresponding to its molecular weight. The fragmentation pattern will provide further structural information.
Caption: General Workflow for the Analytical Characterization of 1,3-Difluorobenzene.
Safety and Handling
1,3-Difluorobenzene is a flammable liquid and vapor.[11] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[11] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical.[5] It may cause eye and skin irritation, and inhalation of vapors can be harmful.[11]
Applications
1,3-Difluorobenzene serves as a crucial intermediate in the synthesis of various high-value products:
-
Pharmaceuticals: It is a building block for the synthesis of antifungal drugs like Fluconazole.[2][8]
-
Agrochemicals: It is used in the production of pesticides such as Flucycloxuron and Diflubenzuron.[2]
-
Liquid Crystal Materials: Its derivatives are utilized in the manufacturing of liquid crystal materials.[2]
-
Organic Synthesis: It is a versatile starting material for the synthesis of various fluorine-containing fine chemicals.[8]
Conclusion
1,3-Difluorobenzene is a compound of significant industrial importance, with its unique properties making it a valuable precursor in various sectors, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physical and chemical properties, along with well-defined synthetic and analytical protocols, is essential for its safe and efficient utilization in research and development and in commercial manufacturing processes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 5. What is 1,3-Difluorobenzene?_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-difluorobenzene Proton Full Spectrum [wiredchemist.com]
- 8. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]
- 9. uib.no [uib.no]
- 10. 1,3-Difluorobenzene (372-18-9) IR Spectrum [chemicalbook.com]
- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
(Structure: An alkyl-substituted phenyl ring, bonded to a 3,5-difluorophenyl ring, which is in turn bonded to another alkyl-substituted phenyl ring.)
